molecular formula C23H28FN5O2 B12244732 2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-fluoro-4-methylpyridine

2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-fluoro-4-methylpyridine

Cat. No.: B12244732
M. Wt: 425.5 g/mol
InChI Key: XPTVECJFRNZRBU-UHFFFAOYSA-N
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Description

2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-fluoro-4-methylpyridine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines

Preparation Methods

The synthesis of 2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-fluoro-4-methylpyridine involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent functionalization.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

    Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane.

Scientific Research Applications

2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-fluoro-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-b]pyridazines and related heterocycles. Compared to these, 2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-fluoro-4-methylpyridine may exhibit unique properties due to its specific functional groups and structural configuration. Some similar compounds are:

This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H28FN5O2

Molecular Weight

425.5 g/mol

IUPAC Name

[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone

InChI

InChI=1S/C23H28FN5O2/c1-15-11-18(25-12-17(15)24)22(30)28-9-7-16(8-10-28)14-31-21-6-5-20-26-19(23(2,3)4)13-29(20)27-21/h5-6,11-13,16H,7-10,14H2,1-4H3

InChI Key

XPTVECJFRNZRBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C(C)(C)C

Origin of Product

United States

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